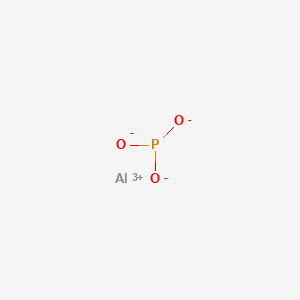
Aluminum phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum phosphite, also known as this compound, is a useful research compound. Its molecular formula is AlO3P and its molecular weight is 105.953499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Fumigant in Pest Control
Aluminum phosphite is predominantly used as a fumigant for pest control in stored grains and other agricultural products. Upon exposure to moisture, it releases phosphine gas, which is toxic to a wide range of pests, including insects and rodents. This property makes it an effective choice for protecting crops during storage.
- Mechanism of Action : The phosphine gas disrupts cellular respiration in pests, leading to their death. This makes this compound a critical tool in integrated pest management strategies.
Case Study: Efficacy in Grain Storage
A study conducted on the efficacy of this compound in controlling pest populations in stored grains demonstrated significant reductions in pest numbers following treatment. The study utilized various dosages and application methods to optimize the release of phosphine gas within sealed storage environments .
| Treatment Method | Dosage (g/m³) | Pest Reduction (%) |
|---|---|---|
| Conventional | 1 | 95 |
| Long Probe System | 1 | 90 |
| Circulation System | 1 | 98 |
Pharmaceutical Applications
Toxicological Studies
While this compound is primarily recognized for its agricultural applications, it also plays a role in toxicological studies due to its high toxicity. Understanding its mechanisms of action helps in managing cases of poisoning and developing treatment protocols.
- Toxicology Insights : Research indicates that exposure to this compound can lead to severe poisoning characterized by cardiovascular collapse and respiratory failure due to the liberation of phosphine gas upon contact with moisture .
Case Study: Management of Aluminum Phosphide Poisoning
A review of clinical cases highlighted the challenges in diagnosing and treating aluminum phosphide poisoning. Supportive care remains the primary treatment approach, as no specific antidote exists. The study emphasized the importance of early recognition and intervention to improve patient outcomes .
Material Science Applications
Semiconductor Properties
Aluminum phosphide exhibits semiconductor properties, making it suitable for applications in electronic devices. Its wide band gap allows for use in high-temperature and high-power electronics.
- Electronic Properties : Recent studies have shown that aluminum phosphide can be engineered at the nanoscale to create two-dimensional materials with tunable electronic properties. This has implications for future nanoelectronic devices .
Data Table: Electronic Properties of Aluminum Phosphide
| Parameter | Value |
|---|---|
| Band Gap (eV) | 2.6 |
| Stability (°C) | Up to 1000 |
| Crystal Structure | Zincblende |
Propriétés
Numéro CAS |
15099-32-8 |
|---|---|
Formule moléculaire |
AlO3P |
Poids moléculaire |
105.953499 |
Synonymes |
Aluminum phosphite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















